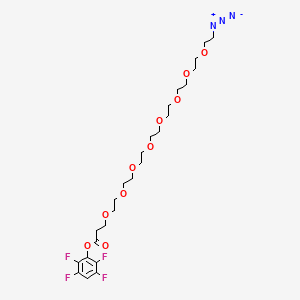
(R,Z)-4-((tert-Butyldimethylsilyl)oxy)-N,N-diphenylpent-2-enamide
Vue d'ensemble
Description
(R,Z)-4-((tert-Butyldimethylsilyl)oxy)-N,N-diphenylpent-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has gained significant attention in scientific research due to its potential applications in the field of organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Synthesis and Polymerization
T. Ishizone et al. (2003) discussed the polymerization of tert-butyldimethylsilyl-protected oligo(ethylene glycol) methacrylates, highlighting the efficiency of living anionic polymerization techniques. This research shows the compound's role in creating polymers with precise molecular weights and narrow molecular weight distributions, which are critical for developing advanced materials with specific properties (Ishizone, Han, Okuyama, & Nakahama, 2003).
Catalysis and Asymmetric Synthesis
The work by I. Gridnev and T. Imamoto (2016) on the Rh-catalyzed asymmetric hydrogenation of enamides revealed significant insights into the mechanism of hydrogen activation and stereoselection, demonstrating the compound's utility in catalysis and the synthesis of chiral molecules (Gridnev & Imamoto, 2016).
Electrochromic Materials
S. Hsiao and collaborators (2011) developed aromatic polyamides incorporating di-tert-butyl-substituted phenylenediamine units, showcasing enhanced redox stability and electrochromic performance. This indicates the potential of such compounds in creating novel materials for electrochromic devices, which change color in response to electric fields (Wang & Hsiao, 2011).
Advanced Materials
Research by S. Hsiao et al. (2000) on the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) demonstrates the application of these compounds in creating materials with high thermal stability and solubility in polar solvents. Such materials are vital for various industrial and technological applications, including coatings, films, and advanced composites (Hsiao, Yang, & Chen, 2000).
Propriétés
IUPAC Name |
(Z,4R)-4-[tert-butyl(dimethyl)silyl]oxy-N,N-diphenylpent-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2Si/c1-19(26-27(5,6)23(2,3)4)17-18-22(25)24(20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-19H,1-6H3/b18-17-/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYIODYJFXUZLG-SPSXULPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C\C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142336 | |
| Record name | (2Z,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-N,N-diphenyl-2-pentenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820030-49-6 | |
| Record name | (2Z,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-N,N-diphenyl-2-pentenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820030-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-N,N-diphenyl-2-pentenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide](/img/structure/B3110990.png)



![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3111034.png)
![N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid 1,1-dimethylethyl ester hemioxalate](/img/structure/B3111042.png)




![Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate](/img/structure/B3111085.png)
